2-Amino-2,3,3-trimethylbutanenitrile

Descripción general

Descripción

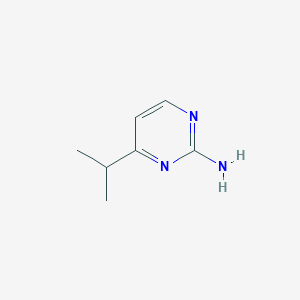

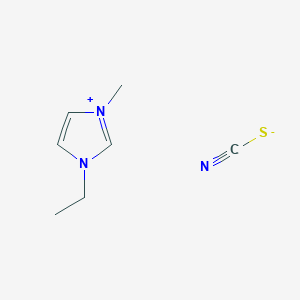

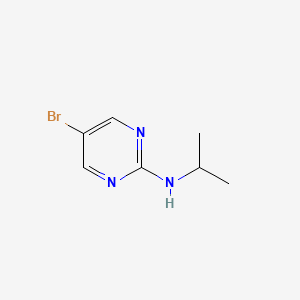

2-Amino-2,3,3-trimethylbutanenitrile is a chemical compound that can be synthesized through various methods involving the reaction of amines with other reactants. The compound is characterized by the presence of an amino group and a nitrile group, which contribute to its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of 2-amino-2,3,3-trimethylbutanenitrile and related α-aminonitriles has been explored through different catalytic methods. One approach involves iron-catalyzed oxidative α-cyanations of tertiary allylamines, followed by anti-Markovnikov hydroalkoxylation. This method allows for the formation of 2-amino-4-alkoxybutanenitriles using allylamines, trimethylsilyl cyanide, and alcohols in a single reaction vessel at ambient temperature . Another synthesis route is the indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide, which leads to the formation of quaternary α-aminonitrile derivatives . Additionally, molecular iodine has been used as a catalyst for the synthesis of α-aminonitriles by condensing carbonyl compounds, amines, and trimethylsilyl cyanides at room temperature .

Molecular Structure Analysis

The molecular structure of 2-amino-2,3,3-trimethylbutanenitrile includes an amino group (-NH2) and a nitrile group (-C≡N), which are key functional groups that influence the compound's reactivity. The presence of these groups allows for further chemical transformations and the formation of complex organic molecules. The structure also features a quaternary carbon, which is a carbon atom bonded to four other carbon atoms, increasing the molecule's steric hindrance and affecting its reactivity.

Chemical Reactions Analysis

The chemical reactions involving 2-amino-2,3,3-trimethylbutanenitrile are primarily centered around its functional groups. The amino group can participate in various reactions, such as alkylation, acylation, and electrophilic substitution, while the nitrile group can undergo hydrolysis, reduction, and other nucleophilic addition reactions. These reactions can be utilized to further modify the compound and create derivatives with different properties and applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-2,3,3-trimethylbutanenitrile are not detailed in the provided papers, α-aminonitriles, in general, are known to have properties that make them valuable intermediates in organic synthesis. They are typically solid at room temperature and can exhibit varying solubilities in organic solvents. The reactivity of α-aminonitriles is largely influenced by the presence of the amino and nitrile groups, which can engage in a range of chemical reactions, as previously mentioned.

Aplicaciones Científicas De Investigación

Synthesis Applications

2-Amino-2,3,3-trimethylbutanenitrile serves as a key compound in various synthetic applications. For instance, it is utilized in the sequential oxidative α-cyanation and anti-Markovnikov hydroalkoxylation of allylamines, an iron-catalyzed process that generates 2-amino-4-alkoxybutanenitriles at ambient temperature (Wagner et al., 2015). Furthermore, the substance is an important intermediate in the creation of therapeutic agents for neurological disorders like Parkinson's and Alzheimer's diseases and serves as a precursor to pyrroline and pyrrolidine (Capon et al., 2020).

Role in Catalysis

2-Amino-2,3,3-trimethylbutanenitrile is integral to certain catalytic processes. For example, its derivatives are produced through reactions like the double nucleophilic addition of trimethylsilyl cyanide to α,β-unsaturated aldimines promoted by aluminum chloride, which yields 2-aminopentanedinitriles (Shimizu et al., 2005). These processes highlight the compound's utility in creating structurally diverse and potentially bioactive molecules.

Enzymatic Transformations

In biotechnological contexts, 2-Amino-2,3,3-trimethylbutanenitrile undergoes enzymatic transformations. For instance, studies on the biotransformation of various nitriles, including 2-acetoxynitriles, demonstrate its ability to undergo enzyme-catalyzed hydrolysis, though its steric hindrance poses challenges (Heinemann et al., 2003). Such studies contribute to understanding enzyme-substrate interactions and developing biocatalysts for industrial applications.

Environmental Analysis

2-Amino-2,3,3-trimethylbutanenitrile-related compounds are used in environmental analysis methods. For instance, oxidation of microcystins, a family of cyclic hepatotoxic peptides, forms a derivative that enables the quantification of the entire microcystin family in various environmental samples, aiding in the assessment of water quality and ecological health (Wu et al., 2009).

Direcciones Futuras

While there is limited information on the future directions of 2-Amino-2,3,3-trimethylbutanenitrile, similar compounds have been used in the biosynthesis of important intermediates in the synthesis of potent herbicides . This suggests potential future applications in the field of agriculture or chemical synthesis.

Propiedades

IUPAC Name |

2-amino-2,3,3-trimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-6(2,3)7(4,9)5-8/h9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBMXCSCBXLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576814 | |

| Record name | 2-Amino-2,3,3-trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2,3,3-trimethylbutanenitrile | |

CAS RN |

52161-34-9 | |

| Record name | 2-Amino-2,3,3-trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.